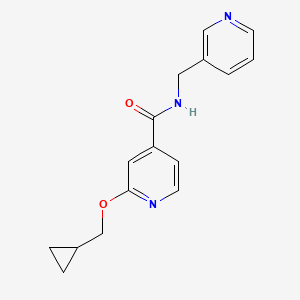
2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves several steps. The authentic standards 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide and their corresponding precursors were synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride . The overall chemical yield was 47% in three steps, 22% in four steps .
Molecular Structure Analysis
The molecular structure of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is characterized by the presence of a cyclopropylmethoxy group and a pyridin-3-ylmethyl group attached to an isonicotinamide core .
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of PET Agents for Alzheimer's Disease :A study by Mingzhang Gao, Min Wang, and Q. Zheng (2017) demonstrated the synthesis of carbon-11-labeled isonicotinamides as potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. The study detailed the synthesis process, showcasing its relevance in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Crystal Engineering and Pharmaceutical Co-crystals
Carboxamide-Pyridine N-Oxide Heterosynthon :Research by L. Reddy, N. Babu, and A. Nangia (2006) introduced a novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating the compound's role in enhancing the physical properties of pharmaceuticals (Reddy, Babu, & Nangia, 2006).
Pharmaceutical Co-crystals with Isonicotinamide :A study by N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, and M. Caira (2011) synthesized and characterized co-crystals of isonicotinamide with several pharmaceutical molecules, including Vitamin B3, clofibric acid, and diclofenac. This research underscores the potential of isonicotinamide in forming co-crystals to improve drug solubility and other pharmacokinetic properties (Báthori et al., 2011).
Chemical Synthesis and Reactivity
Doubly Dearomatising Coupling :The work of H. Brice and J. Clayden (2009) explores isonicotinamides undergoing cyclisation to produce spirocyclic compounds, highlighting the compound's utility in organic synthesis for generating structurally complex molecules from simpler precursors (Brice & Clayden, 2009).
Azabicyclic Amino Acids Synthesis :G. Arnott, J. Clayden, and S. D. Hamilton (2006) discussed the cyclization of enolates of N-nicotinoyl and N-isonicotinoyl glycine and alanine derivatives, leading to azabicyclic and azaspirocyclic lactams. This demonstrates the compound's role in the synthesis of novel amino acids, which could have applications in drug development (Arnott, Clayden, & Hamilton, 2006).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-10-13-2-1-6-17-9-13)14-5-7-18-15(8-14)21-11-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCZEMTHWYKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)
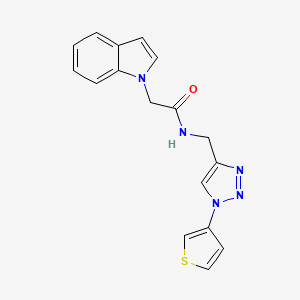
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate](/img/structure/B2439087.png)


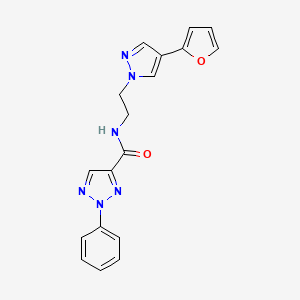
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)
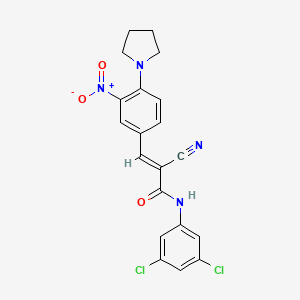
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)
![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)
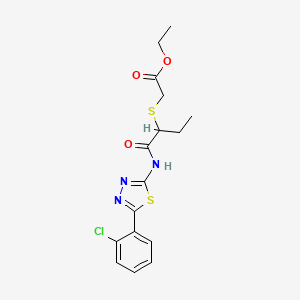
![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)